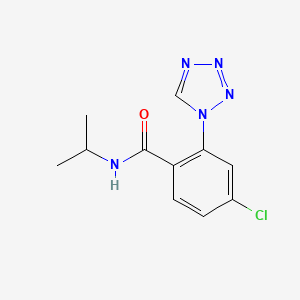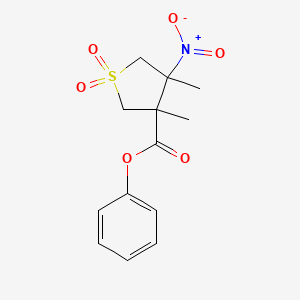
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide, also known as CPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTB is a tetrazole derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. In
Mécanisme D'action
The mechanism of action of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and immune system. 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been shown to activate the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and physiological effects:
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the expression of antioxidant enzymes, reduce oxidative stress, and improve mitochondrial function. 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has also been shown to reduce inflammation and cell death in the brain, and improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has several advantages for laboratory experiments, including its high solubility in water and its low toxicity. However, its stability in aqueous solutions is limited, and it may degrade over time. 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide also has a short half-life in vivo, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of more stable analogs of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide that can be used for therapeutic applications. Another area of interest is the investigation of the potential of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide and its potential therapeutic applications in various neurological and inflammatory disorders.
Conclusion:
In conclusion, 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide is a tetrazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide as a therapeutic agent in various diseases.
Méthodes De Synthèse
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been synthesized through various methods, including the reaction of 4-chloro-2-aminobenzamide with sodium azide and isopropyl bromide, and the reaction of 4-chloro-2-aminobenzamide with sodium azide and isopropylamine. The latter method is more commonly used due to its higher yield and lower toxicity. The synthesis of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been optimized to reduce impurities and improve its pharmacological properties.
Applications De Recherche Scientifique
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and Parkinson's disease. 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Propriétés
IUPAC Name |
4-chloro-N-propan-2-yl-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O/c1-7(2)14-11(18)9-4-3-8(12)5-10(9)17-6-13-15-16-17/h3-7H,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKCLCFKKUWCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(propan-2-yl)-2-(1H-tetrazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)
amino]-4-oxobutanoic acid](/img/structure/B5207305.png)

![(4-nitrobenzylidene)[4-(6-{4-[(4-nitrobenzylidene)amino]phenyl}-2-phenyl-4-pyrimidinyl)phenyl]amine](/img/structure/B5207345.png)

![butyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5207353.png)
![1-[(4-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5207362.png)

![methyl 4-[({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B5207372.png)
![(1-bicyclo[2.2.1]hept-2-yl-3-piperidinyl)methanol](/img/structure/B5207384.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5207385.png)
![methyl 4-{4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5207392.png)
![4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5207396.png)